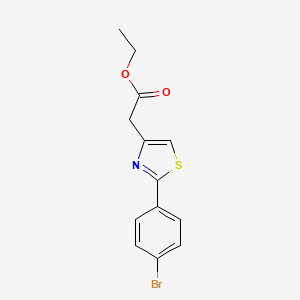
Ethyl 2-(4-Bromophenyl)-thiazol-4-ylacetate
Cat. No. B8707047
M. Wt: 326.21 g/mol
InChI Key: VMYJQOSWISJXEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04298743
Procedure details


A mixture of 4-bromothiobenzamide (7.62 g), 35.2 mmole), ethyl 4-chloroacetoacetate (5.82 g, 35.2 mmole) and dimethylformamide (23 ml) was stirred under nitrogen and heated in an oil-bath at 115°-120° C. for 11/2 hours. Thin layer chromatography showed the presence of unreacted thioamide. More ethyl chloroacetoacetate (2.91 g, 17.6 mmole) was added and heating was continued for 11/2 hours, by which time no unreacted thioamide remained. The mixture was cooled and poured into ice-water (125 ml) and extracted with ether (2×100 ml). The extract was washed with water (2×100 ml), dried (MgSO4) and evaporated to a semi-solid which contained the desired ester and the corresponding acid. The mixture was dissolved in ethanol (100 ml) saturated with hydrogen chloride and the solution was allowed to stand at room temperature for 1 day. The solution was evaporated to dryness and the ester was used without further purification for preparing the amide.



[Compound]
Name
thioamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


[Compound]
Name
thioamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
ice water
Quantity
125 mL
Type
reactant
Reaction Step Five

Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[S:7])=[CH:4][CH:3]=1.Cl[CH2:12][C:13](=O)[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16]>CN(C)C=O>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]2[S:7][CH:12]=[C:13]([CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])[N:8]=2)=[CH:4][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.62 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C(=S)N)C=C1
|
|
Name
|
|
|
Quantity
|
5.82 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(CC(=O)OCC)=O
|
|
Name
|
|
|
Quantity
|
23 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
[Compound]
|
Name
|
thioamide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
2.91 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(CC(=O)OCC)=O
|
Step Four
[Compound]
|
Name
|
thioamide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
ice water
|
|
Quantity
|
125 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred under nitrogen
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated in an oil-bath at 115°-120° C. for 11/2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether (2×100 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The extract was washed with water (2×100 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to a semi-solid which
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The mixture was dissolved in ethanol (100 ml) saturated with hydrogen chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution was evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ester was used without further purification for preparing the amide
|
Outcomes


Product
Details
Reaction Time |
1 d |
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=CC=C(C=C1)C=1SC=C(N1)CC(=O)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
